1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone

Nucleophilic substitution Leaving group kinetics α-Halo ketone reactivity

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone (CAS 2095304-44-0; molecular formula C₁₃H₁₅BrO₃; MW 299.16 g/mol) is a synthetic α-bromo ketone bearing a 1,3-benzodioxole (methylenedioxyphenyl) ring at the ketone β-position and a bromine substituent at the α-carbon of the hexanone backbone. The compound contains one undefined stereocenter at the α-carbon.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
Cat. No. B13427779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br
InChIInChI=1S/C13H15BrO3/c1-2-3-4-10(14)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,2-4,8H2,1H3
InChIKeyVZGGCEHAABMOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone (CAS 2095304-44-0): Sourcing Guide for the Key MDPHP α-Bromo Ketone Intermediate


1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone (CAS 2095304-44-0; molecular formula C₁₃H₁₅BrO₃; MW 299.16 g/mol) is a synthetic α-bromo ketone bearing a 1,3-benzodioxole (methylenedioxyphenyl) ring at the ketone β-position and a bromine substituent at the α-carbon of the hexanone backbone [1]. The compound contains one undefined stereocenter at the α-carbon [1]. It functions as the strategic electrophilic intermediate in the established two-step bromination–amination route to 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-hexanone (MDPHP, B207110), a synthetic cathinone originally developed in the 1960s [2]. Available physicochemical data include an experimentally determined melting point of 167–170 °C, a computed XLogP3-AA of 4, and a topological polar surface area of 35.5 Ų [1].

Why Generic α-Bromo Ketone or Chain-Length Analog Substitution Fails for 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone Procurement


Procurement decisions for this compound cannot be reduced to merely sourcing any α-bromo ketone or any benzodioxole-containing building block. Three orthogonal constraints preclude simple interchange: (i) the C6 hexanone chain length is deterministic for the identity of the downstream cathinone product — the pentanone analog (CAS 146721-06-4) yields a different final pyrrolidinyl adduct, not MDPHP ; (ii) the non-brominated precursor 1-(1,3-benzodioxol-5-yl)-1-hexanone (CAS 101558-05-8) lacks the α-leaving group required for the direct SN2 amination with pyrrolidine that defines the convergent MDPHP route ; and (iii) the bromine substituent provides measurably superior leaving-group kinetics relative to a hypothetical chloro congener, based on established halide leaving-group reactivity order (I > Br > Cl), directly impacting reaction rate and completion in the amination step [1]. The quantitative evidence below substantiates why each of these dimensions matters for scientific selection.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone vs. Closest Analogs


α-Bromo vs. α-Chloro Leaving Group Reactivity: Kinetic Advantage in the Amination Step to MDPHP

Within the canonical SN2 reactivity series for halide leaving groups at α-halo carbonyl positions, bromide (Br⁻) exhibits a leaving-group ability approximately 10³–10⁴-fold greater than chloride (Cl⁻) in protic solvents, based on comparative nucleophilic substitution rate studies with alkyl halides [1]. While direct kinetic data for the specific reaction of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-hexanone with pyrrolidine has not been published, class-level inference from α-halo ketone chemistry predicts a substantially faster and higher-yielding amination relative to the corresponding α-chloro analog [2]. This kinetic advantage is structurally inherent: at the α-position of a ketone, the partial positive charge developed on carbon during nucleophilic attack is better accommodated when bromide (pKa of HBr ≈ −9) rather than chloride (pKa of HCl ≈ −7) serves as the departing group [3].

Nucleophilic substitution Leaving group kinetics α-Halo ketone reactivity

Synthetic Route Role: Exclusive Direct Precursor to MDPHP via Bromination–Amination Sequence

1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is the sole direct electrophilic intermediate in the convergent two-step synthesis of MDPHP from the non-brominated ketone. The established route comprises: (Step 1) electrophilic α-bromination of 1-(1,3-benzodioxol-5-yl)-1-hexanone (CAS 101558-05-8) using Br₂ in acetic acid at room temperature; (Step 2) nucleophilic substitution of the α-bromine by pyrrolidine, typically in acetonitrile with K₂CO₃ as base, to yield MDPHP free base [1][2]. In contrast, the non-brominated precursor 1-(1,3-benzodioxol-5-yl)-1-hexanone lacks the α-electrophilic center and cannot directly engage pyrrolidine to form the C–N bond at the α-position — the defining structural feature of the MDPHP pharmacophore . The pentanone-chain analog (CAS 146721-06-4) proceeds through an identical bromination–amination sequence but ultimately yields a cathinone with a C5 α-substituent rather than the C6 n-butyl chain characteristic of MDPHP .

Cathinone synthesis Bromination-amination MDPHP precursor Synthetic intermediate

Chain-Length Differentiation: Hexanone (C6) vs. Pentanone (C5) vs. Propanone (C3) Backbone Comparison

The hexanone (C6) backbone of this compound is the direct determinant of the C4 n-butyl α-substituent in the final MDPHP cathinone structure, in contrast to shorter-chain bromo ketone homologs. The pentanone analog, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-pentanone (CAS 146721-06-4; MW 285.13 g/mol; computed boiling point 369.7 °C; density 1.460 g/cm³; 89% isolated yield in bromination step) , upon amination with pyrrolidine yields a cathinone with a C3 n-propyl α-substituent (a different pyrrolidino-pentanophenone, structurally distinct from MDPHP's C4 chain) . The propanone analog, 1-(1,3-benzodioxol-5-yl)-2-bromo-1-propanone (CAS 52190-28-0; MW 257.08 g/mol; computed LogP 2.38; density 1.584 g/cm³) , yields methylone-type cathinones upon amination. The target compound (MW 299.16 g/mol; XLogP3-AA 4.0; melting point 167–170 °C; density ~1.5 g/cm³ by class extrapolation) [1][2] occupies a specific, non-interchangeable position in this homologous series: each chain length maps exclusively to a distinct final cathinone product with different pharmacological and analytical profiles.

Cathinone chain length Structure-activity relationship MDPHP vs MDPV Homolog comparison

Melting Point as a Definitive Identity and Purity Marker: Experimental Data from Certified Reference Material Supplier

An experimentally determined melting point of 167–170 °C has been reported for 1-(1,3-benzodioxol-5-yl)-2-bromo-1-hexanone by Toronto Research Chemicals (TRC) and distributed through CymitQuimica . This value provides a reproducible, instrument-agnostic identity and purity checkpoint for incoming quality control. In contrast, the pentanone analog (CAS 146721-06-4) lists no experimentally confirmed melting point in available supplier documentation — only computed boiling point (369.7±42.0 °C) and density (1.460±0.06 g/cm³) are reported . Similarly, the propanone analog (CAS 52190-28-0) has only predicted boiling point data (345.7±42.0 °C) . The availability of an experimental melting point for the target compound, versus reliance on computational predictions for its shorter-chain homologs, supports more rigorous lot-to-lot identity verification in procurement workflows [1].

Melting point Identity confirmation Quality control Reference standard

Supplier-Declared Purity Specification and Pricing Benchmark: 95%+ at the 100 mg Scale

Commercial suppliers of 1-(1,3-benzodioxol-5-yl)-2-bromo-1-hexanone specify a minimum purity of 95%+ at the 100 mg scale, with pricing at approximately ¥10,800 (~€1,370 at current exchange rates) for 100 mg from Delta Bio (Catalog #Delta-B114995) [1] and €2,058.00 for 100 mg from CymitQuimica/TRC (estimated delivery ~54 days) . This pricing reflects the compound's status as a controlled-product synthetic intermediate requiring specialized manufacturing. For comparison, the non-brominated precursor 1-(1,3-benzodioxol-5-yl)-1-hexanone (CAS 101558-05-8) is available from the same supplier network at comparable purity levels, but lacks the α-bromo functionality essential for direct amination . While the pentanone analog (CAS 146721-06-4) is accessible from multiple suppliers including TRC and MuseChem, published supplier documentation does not uniformly declare a melting point or lot-specific purity analysis .

Purity specification Procurement benchmarking Commercial availability Reference standard quality

Analytical Characterization Framework: DART-HRMS Neutral-Loss Spectral Classification of MDPHP and Related Cathinones

The peer-reviewed analytical framework of Fowble et al. (Talanta, 2018) established a statistical classification method for synthetic cathinones — including MDPHP — using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) neutral-loss spectra [1]. Within this framework, MDPHP is categorized among the pyrrolidine-containing cathinones, whose characteristic neutral-loss fragmentation patterns are directly governed by the N-pyrrolidinyl substituent introduced via nucleophilic displacement of the α-bromine from 1-(1,3-benzodioxol-5-yl)-2-bromo-1-hexanone [2]. This analytical linkage positions the bromo ketone intermediate as a critical reference point for forensic and analytical laboratories that require structurally authenticated synthetic precursors to generate, characterize, and catalog the DART-HRMS signatures of pyrrolidine-class cathinones for routine casework identification . The paper does not provide quantitative comparative data for the bromo ketone intermediate itself, but establishes the analytical necessity of authentic MDPHP — and by extension its direct synthetic precursor — for spectral library construction.

DART-HRMS Neutral-loss spectra Cathinone classification Forensic analysis

Evidence-Backed Procurement Scenarios for 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone in Research and Forensic Applications


Forensic Toxicology Reference Standard Synthesis: MDPHP and Pyrrolidine-Class Cathinone Library Construction

Forensic laboratories constructing DART-HRMS or LC-MS/MS spectral libraries for pyrrolidine-containing synthetic cathinones require authentic MDPHP (B207110) as a certified reference material. 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone serves as the direct, single-step amination precursor to MDPHP — eliminating the need for in-house α-bromination of the non-halogenated ketone with elemental bromine [1]. The experimental melting point of 167–170 °C provides a simple pre-reaction identity checkpoint, and the compound's defined C6 chain length guarantees that the resulting cathinone product bears the correct C4 n-butyl α-substituent distinct from shorter-chain pyrrolidinophenone analogs . The Fowble et al. (2018) Talanta publication provides the peer-reviewed analytical framework for classifying the MDPHP product within the broader cathinone chemical space [2].

Medicinal Chemistry SAR Studies: α-Pyrrolidino Cathinone Chain-Length Optimization

Structure-activity relationship (SAR) programs investigating the impact of α-alkyl chain length on monoamine transporter affinity within the pyrrolidino-benzodioxole cathinone series require a homologous set of α-bromo ketone intermediates. 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone provides the specific C6 (hexanone) entry point to the MDPHP scaffold, with MW 299.16 g/mol and XLogP of 4.0 clearly differentiating it from the C5 pentanone (MW 285.13 g/mol) and C3 propanone (MW 257.08 g/mol; LogP 2.38) analogs [3]. Using the correct chain-length bromo ketone is essential: amination of the pentanone analog yields a cathinone with a C3 n-propyl α-substituent, which is structurally and pharmacologically distinct from the C4 n-butyl MDPHP .

Process Chemistry Route Scouting: Evaluating Pre-Functionalized vs. In-Situ Bromination Strategies for Cathinone Synthesis

Process development groups evaluating the cost, safety, and efficiency trade-offs between purchasing a pre-formed α-bromo ketone versus performing in-house α-bromination can use this compound as the benchmark. The established protocol for the pentanone analog demonstrates that the bromination step (Br₂ in AcOH, room temperature, 2 h) proceeds in 89% isolated yield after silica gel chromatography . By procuring the pre-brominated hexanone intermediate, laboratories eliminate elemental bromine handling, avoid the need to optimize and validate the bromination step, and reduce the overall synthetic sequence to a single amination reaction — a meaningful advantage in settings where bromine safety infrastructure is limited or where lot-to-lot bromination reproducibility must be documented for regulatory compliance [1].

Analytical Method Development: Chromatographic Separation of Cathinone Synthetic Precursors and Byproducts

Analytical laboratories developing GC-MS or HPLC-UV methods for detecting and quantifying cathinone synthetic precursors in seized materials or reaction mixtures require pure, characterized reference samples of each intermediate. The target compound offers an experimentally confirmed melting point (167–170 °C) and supplier-declared purity of 95%+ [3], providing a verified retention-time and spectral-marker standard. The computed XLogP of 4.0 predicts significant reversed-phase chromatographic retention (C18 column), enabling method developers to anticipate and optimize gradient conditions before the compound arrives in the laboratory .

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